

An In-depth Technical Guide to Methyl 4-amino-6-methylpyrimidine-2-carboxylate

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Compound of Interest

Compound Name:	Methyl 4-amino-6-methylpyrimidine-2-carboxylate
Cat. No.:	B1400996

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CAS Number: 1520279-43-9

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Abstract

This technical guide provides a comprehensive overview of **Methyl 4-amino-6-methylpyrimidine-2-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes information on its fundamental properties, outlines plausible synthetic routes based on established pyrimidine chemistry, and explores its potential applications as a scaffold in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical framework for working with this compound and a forward-looking perspective on its role in contemporary pharmaceutical science.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.^[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. In drug development, the

pyrimidine scaffold is prized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π -stacking, with biological targets.^[1] This versatile scaffold is a key component in a wide array of approved drugs, demonstrating efficacy as anticancer, antiviral, antibacterial, and anti-inflammatory agents.

Methyl 4-amino-6-methylpyrimidine-2-carboxylate (CAS No. 1520279-43-9) represents a promising, yet underexplored, building block within this chemical class. Its substituted pyrimidine core offers multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries aimed at identifying novel therapeutic leads. This guide will delve into the known characteristics of this molecule and provide a scientifically grounded framework for its synthesis, characterization, and potential applications.

Physicochemical Properties and Structural Elucidation

While comprehensive, peer-reviewed spectroscopic data for **Methyl 4-amino-6-methylpyrimidine-2-carboxylate** is not readily available, its fundamental properties can be derived from its chemical structure and information from commercial suppliers.

Property	Value	Source
CAS Number	1520279-43-9	[2]
Molecular Formula	$C_7H_9N_3O_2$	
Molecular Weight	167.17 g/mol	
Appearance	Expected to be an off-white to pale yellow crystalline powder	General knowledge
Solubility	Expected to be slightly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO	General knowledge
Purity	Commercially available up to 99%	[2]

Spectroscopic Characterization: A Predictive Analysis

The structural features of **Methyl 4-amino-6-methylpyrimidine-2-carboxylate**—an aromatic pyrimidine ring, an amino group, a methyl group, and a methyl ester—allow for the prediction of its characteristic spectroscopic signatures.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrimidine ring, the protons of the amino group, the methyl group attached to the ring, and the methyl group of the ester. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the substituents.
- ^{13}C NMR: The carbon NMR spectrum will reveal signals for the seven unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyrimidine ring.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the methyl groups, C=O stretching of the ester, and C=C and C=N stretching vibrations of the pyrimidine ring.

2.1.3. Mass Spectrometry (MS)

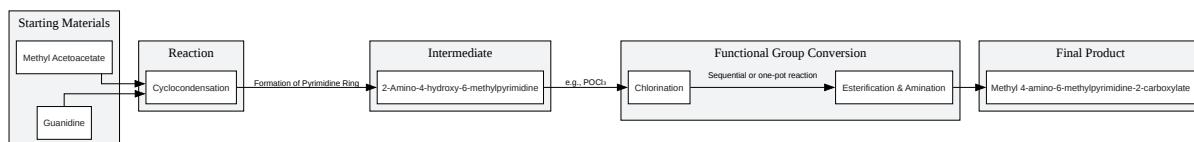
Mass spectrometry will be crucial for confirming the molecular weight of the compound. The molecular ion peak (M^+) is expected at an m/z corresponding to the molecular weight (167.17). Fragmentation patterns would likely involve the loss of the methoxy group from the ester or cleavage of the pyrimidine ring.

Synthesis and Reaction Mechanisms

A definitive, published synthesis protocol for **Methyl 4-amino-6-methylpyrimidine-2-carboxylate** is not currently available. However, based on established pyrimidine chemistry, a plausible synthetic route can be proposed. A common and versatile method for constructing substituted pyrimidine rings is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine derivative.

Proposed Synthetic Pathway

A likely synthetic approach would involve the cyclocondensation of a β -keto ester with guanidine, followed by functional group manipulations.



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Caption: A plausible synthetic workflow for **Methyl 4-amino-6-methylpyrimidine-2-carboxylate**.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for pyrimidine derivatives.

Step 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

- To a solution of sodium ethoxide in ethanol, add methyl acetoacetate and guanidine hydrochloride.
- Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
- Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Conversion to the Final Product

This step would likely involve a multi-step process to convert the hydroxyl group to an amino group and introduce the carboxylate at the 2-position. This could be achieved through chlorination followed by nucleophilic substitution and subsequent functionalization.

Causality Behind Experimental Choices:

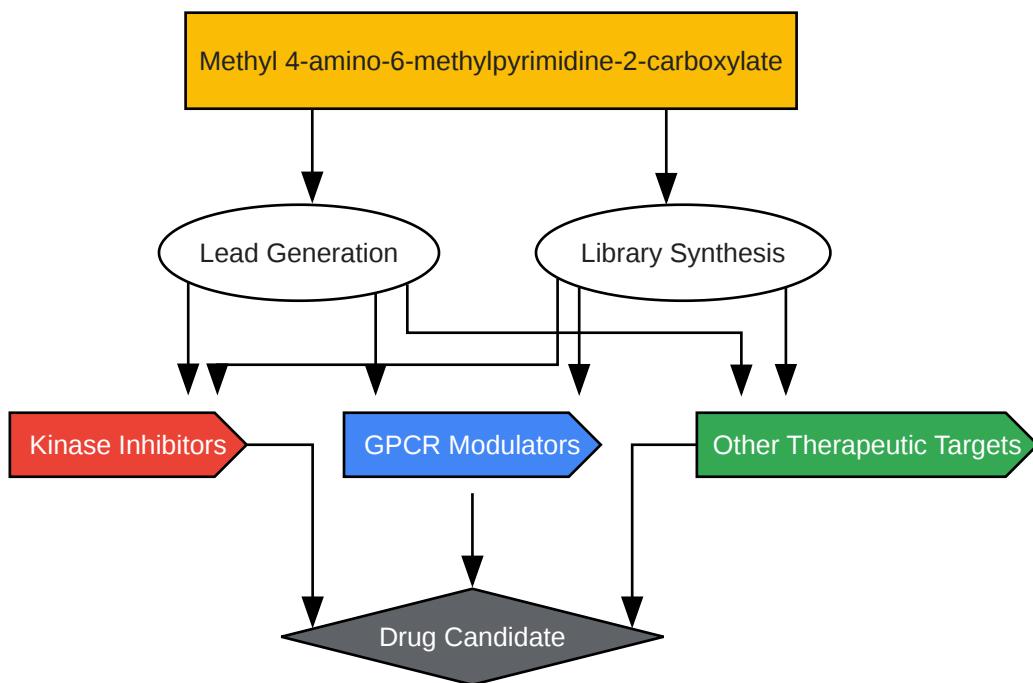
- Cyclocondensation: This is a classic and efficient method for forming the pyrimidine ring. The choice of a β -keto ester and guanidine provides the necessary carbon and nitrogen framework.
- Functional Group Conversion: The conversion of the hydroxyl group, likely through a chloro intermediate, is a standard strategy in heterocyclic chemistry to introduce other nucleophiles, such as an amino group.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in **Methyl 4-amino-6-methylpyrimidine-2-carboxylate** suggest its potential as a valuable scaffold in the design of kinase inhibitors, GPCR modulators, and other targeted therapies. The pyrimidine core can serve as a bioisostere for other aromatic systems, potentially improving pharmacokinetic properties.

Potential Therapeutic Targets

The aminopyrimidine scaffold is a well-established pharmacophore for a variety of protein kinases. The amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. The substituents at the 2, 4, and 6 positions can be modified to achieve selectivity and potency for specific kinase targets.



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Caption: The role of the title compound as a scaffold in drug discovery.

Future Directions and Research Opportunities

The lack of extensive public data on **Methyl 4-amino-6-methylpyrimidine-2-carboxylate** presents a significant opportunity for novel research. Key areas for investigation include:

- Development and optimization of a robust synthetic route.
- Comprehensive spectroscopic and crystallographic characterization.
- Synthesis of a diverse library of derivatives for high-throughput screening.
- In vitro and in vivo evaluation of its biological activity against various disease targets.

Conclusion

Methyl 4-amino-6-methylpyrimidine-2-carboxylate is a heterocyclic compound with considerable potential as a building block in medicinal chemistry. While specific experimental data remains limited, its structural features align with those of known bioactive pyrimidine derivatives. This technical guide provides a foundational understanding of its properties, a

plausible synthetic strategy, and a forward-looking perspective on its applications in drug discovery. Further research into this molecule is warranted and could lead to the development of novel therapeutic agents.

References

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Sources

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